N-{[4-(Benzyloxy)phenyl]methyl}formamide
Description
Structure
3D Structure
Properties
CAS No. |
89790-11-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C15H15NO2/c17-12-16-10-13-6-8-15(9-7-13)18-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,16,17) |
InChI Key |
IZJPLPBBDJDCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches Towards N 4 Benzyloxy Phenyl Methyl Formamide
Retrosynthetic Analysis of the N-{[4-(Benzyloxy)phenyl]methyl}formamide Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are reached.
Disconnection Strategies via C-N Bond Formation
The most logical and common retrosynthetic disconnection for amides is the cleavage of the carbon-nitrogen (C-N) bond. semanticscholar.org This bond is typically formed in the forward synthesis through the reaction of a nucleophilic amine with an electrophilic carbonyl compound. Applying this strategy to this compound leads to the disconnection of the formamide's C-N bond.
This disconnection yields two synthons: a primary amine cation and a formyl anion. The corresponding synthetic equivalents for these idealized fragments are (4-(benzyloxy)phenyl)methanamine and a suitable formylating agent, respectively.
Approaches Emphasizing Formylation of Primary Amine Precursors
Following the C-N bond disconnection, the synthesis strategy logically centers on the formylation of the primary amine precursor, (4-(benzyloxy)phenyl)methanamine. This approach is highly convergent, as the synthesis of the amine can be addressed as a separate objective. The formylation step itself can be achieved through a variety of reagents and conditions, which will be discussed in detail in the subsequent sections. The primary focus of the forward synthesis, therefore, becomes the efficient and high-yielding conversion of the amine to the desired formamide (B127407).
Consideration of Functional Group Interconversions in Precursor Synthesis
The synthesis of the key precursor, (4-(benzyloxy)phenyl)methanamine, requires careful consideration of functional group interconversions. A plausible starting material for this precursor is the commercially available 4-hydroxybenzaldehyde. The synthesis can be envisioned in a two-step sequence:
Etherification: The phenolic hydroxyl group of 4-hydroxybenzaldehyde can be protected as a benzyl (B1604629) ether. This is typically achieved via a Williamson ether synthesis, reacting the phenoxide (formed by treating the phenol (B47542) with a base like potassium carbonate) with benzyl bromide. This reaction yields 4-(benzyloxy)benzaldehyde. nih.gov
Reductive Amination: The aldehyde functional group of 4-(benzyloxy)benzaldehyde can then be converted to the primary amine. One common method is reductive amination. This can be performed in a one-pot reaction where the aldehyde is treated with an ammonia (B1221849) source (like ammonium (B1175870) formate or ammonia itself) and a reducing agent. The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic method for this transformation. wikipedia.org
Alternatively, the aldehyde can be converted to an oxime followed by reduction, or to a nitrile which is then reduced to the primary amine. These transformations represent key functional group interconversions necessary to arrive at the required (4-(benzyloxy)phenyl)methanamine precursor.
Classical and Modern Synthetic Routes to this compound
The formation of the N-formyl group is a common transformation in organic synthesis, often used as a protecting group for amines. scispace.com A variety of methods, ranging from classical procedures to more modern, efficient protocols, can be employed for the synthesis of this compound from its primary amine precursor.
Direct N-Formylation Techniques
Direct N-formylation involves the reaction of the primary amine with a formylating agent. This is the most straightforward approach to the target molecule.
Formic acid is a readily available, inexpensive, and effective reagent for the N-formylation of amines. scispace.com Various protocols utilizing formic acid have been developed, offering different advantages in terms of reaction conditions and yields.
One of the most practical methods for the N-formylation of primary amines like benzylamine (B48309) involves heating the amine with a slight excess of formic acid in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus. scispace.com This drives the equilibrium towards the formation of the amide product, often resulting in excellent yields. scispace.com The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product can often be isolated in high purity by simple evaporation of the solvent. scispace.com
Another effective protocol involves the use of acetic formic anhydride (B1165640), which can be generated in situ from formic acid and acetic anhydride. orgsyn.org This mixed anhydride is a more reactive formylating agent than formic acid alone. wikipedia.org This method has been successfully applied to the N-formylation of structurally similar compounds, such as 2-benzyloxy-5-vinylaniline, to produce the corresponding formamide in high yield. The reaction is typically carried out in a suitable solvent like dichloromethane at low temperatures.
Solvent-free conditions have also been developed for the N-formylation of amines using formic acid. Heating a neat mixture of the amine and formic acid can provide the desired formamide in good to excellent yields. orgsyn.org This approach is environmentally benign as it avoids the use of solvents. orgsyn.org Furthermore, the use of catalysts, such as molecular iodine, in conjunction with formic acid under solvent-free conditions has been shown to be a simple and practical method for N-formylation, applicable to a wide variety of amines. organic-chemistry.org
Below is a table summarizing various formic acid-mediated N-formylation protocols applicable to primary amines, including conditions relevant for the synthesis of this compound.
| Amine Substrate (Model) | Formylating Agent | Solvent | Conditions | Yield (%) |
| Benzylamine | 85% Formic Acid (1.2 equiv.) | Toluene | Reflux, Dean-Stark trap, 4-9 h | 98 |
| Substituted Anilines | Formic Acid | Neat | 60 °C | Moderate to Excellent |
| Various Amines | Formic Acid (2 equiv.) / I₂ (5 mol%) | Neat | 70 °C | up to 94 |
| 2-Benzyloxy-5-vinylaniline | Formic Acid / Acetic Anhydride (2:5 v/v) | CH₂Cl₂ | 0 °C, 1.5 h | 81.7 |
Reductive Amination Pathways Incorporating Formyl Equivalents
Reductive amination provides an alternative route to this compound. This strategy typically involves the reaction of an aldehyde with an amine source, followed by reduction. In the context of formamide synthesis, this can be adapted in a few ways.
One approach is the reductive formylation of ammonia or an ammonia equivalent with 4-(benzyloxy)benzaldehyde in the presence of a reducing agent and a formylating source. A more direct method involves a reductive coupling reaction. For example, a sustainable protocol has been developed for the N-formylation of amines that can be extended to a three-component reductive coupling of an aldehyde, a primary amine, and formic acid. acs.org In the synthesis of the target compound, this would involve reacting 4-(benzyloxy)benzaldehyde with an amine source and a reducing agent in the presence of formic acid, which acts as both a reactant and a formyl equivalent.
Multi-Step Synthesis from Readily Available Starting Materials
A common and practical approach to synthesizing this compound involves a multi-step sequence starting from commercially available and inexpensive materials. This strategy hinges on the initial preparation of the key intermediate, [4-(Benzyloxy)phenyl]methanamine, followed by its formylation.
The synthesis of the crucial amine intermediate, [4-(Benzyloxy)phenyl]methanamine, can be achieved from precursors such as 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile.
Route A: From 4-Hydroxybenzaldehyde
O-Benzylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected by reacting it with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) to yield 4-(benzyloxy)benzaldehyde.
Reductive Amination: The resulting aldehyde, 4-(benzyloxy)benzaldehyde, is then subjected to reductive amination. This involves reacting the aldehyde with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine, which is then reduced in situ to the primary amine, [4-(Benzyloxy)phenyl]methanamine. Common reducing agents for this step include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.
Route B: From 4-Hydroxybenzonitrile
O-Benzylation: Similar to the first route, 4-hydroxybenzonitrile is treated with a benzyl halide and a base to afford 4-(benzyloxy)benzonitrile.
Nitrile Reduction: The nitrile group of 4-(benzyloxy)benzonitrile is then reduced to a primary amine. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon (Pd/C).
Both routes effectively produce the desired [4-(Benzyloxy)phenyl]methanamine intermediate, which can then be carried forward to the final formylation step.
Once the [4-(Benzyloxy)phenyl]methanamine intermediate has been synthesized and purified, it is converted to the final product, this compound. Any of the formylation methods described previously (Sections 2.2.1.2 and 2.2.1.3) can be employed for this final transformation.
A straightforward and high-yielding method is the reaction of the amine with formic acid, often in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus. scispace.com Alternatively, treatment with an in situ generated mixed anhydride like acetic formic anhydride at low temperatures provides a rapid and clean conversion to the desired formamide. Catalytic approaches, such as using molecular iodine with formic acid, also offer an efficient and green alternative for this final step. organic-chemistry.org
Green Chemistry and Sustainable Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for N-formylation reactions. rsc.org These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
A key aspect of green N-formylation is the use of sustainable C1 sources. Formic acid, which can be produced from the hydrogenation of CO₂ or from biomass, is considered a green formylating agent. acs.org Catalyst-free N-formylation using formic acid under neat (solvent-free) conditions represents a highly efficient and clean protocol. acs.orgscholarsresearchlibrary.com Methanol (B129727), another C1 source derivable from biomass or CO₂, is also used in catalytic N-formylation reactions that generate only water or hydrogen as byproducts. nih.govresearchgate.net The direct utilization of carbon dioxide with a suitable reducing agent like H₂ is another promising sustainable pathway. acs.org Furthermore, glycerol derivatives, which are byproducts of biodiesel production, have been explored as a renewable carbonyl source for formamide synthesis. rsc.orgrsc.org
The development of heterogeneous and reusable catalysts is another cornerstone of sustainable synthesis. Nanocatalysts, for example, are valued for their high surface area, thermal stability, and ease of recovery and reuse, which minimizes waste. rsc.orgresearchgate.net Using solid-supported catalysts like the ion exchange resin Amberlite IR-120 can also facilitate easy product purification and catalyst recycling. nih.gov
Minimizing or eliminating the use of volatile organic solvents is also a primary goal. Many modern N-formylation procedures are designed to be performed under solvent-free conditions or in green media such as water or polyethylene glycol. rsc.orgresearchgate.netacademie-sciences.fr The application of alternative energy sources like ultrasound has been shown to promote N-formylation under solvent- and catalyst-free conditions at room temperature, leading to shorter reaction times and higher yields. academie-sciences.fr These green methodologies prioritize high atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product, thus preventing waste generation. academie-sciences.fr
| Green Approach | Example/Methodology | Key Advantage | Reference |
|---|---|---|---|
| Sustainable C1 Source | Using formic acid (from CO₂/biomass), methanol, or glycerol derivatives. | Reduces reliance on fossil fuels; utilizes renewable feedstocks. | nih.govacs.orgrsc.org |
| Solvent-Free Conditions | Neat reaction of an amine with formic acid, sometimes with ultrasound. | Eliminates solvent waste, simplifies work-up, reduces environmental pollution. | scholarsresearchlibrary.comacademie-sciences.fr |
| Green Solvents | Performing the reaction in water or polyethylene glycol (PEG). | Reduces use of hazardous volatile organic compounds (VOCs). | rsc.orgresearchgate.net |
| Reusable Catalysts | Heterogeneous nanocatalysts (e.g., AuPd–Fe₃O₄) or ion exchange resins. | Facilitates catalyst recovery and reuse, lowering costs and waste. | nih.govrsc.orgmdpi.com |
| High Atom Economy | Acceptorless dehydrogenative coupling of amines and methanol. | Maximizes incorporation of reactants into the product, minimizing byproducts (only H₂). | nih.govacademie-sciences.fr |
Solvent-Free Reaction Conditions
The synthesis of N-formylated compounds, including this compound, can be strategically approached using solvent-free reaction conditions, which aligns with the principles of green chemistry by reducing waste and avoiding potentially hazardous organic solvents. Research has demonstrated the feasibility of N-formylation of various primary and secondary amines under these conditions, often employing formic acid as both the solvent and the formylating agent. nih.gov
One common solvent-free method involves heating a mixture of the amine with an excess of formic acid. For instance, various aromatic and aliphatic amines have been successfully formylated by heating them with formic acid at 80 °C, achieving good to excellent yields. nih.gov In such a protocol, the primary amine, 4-(benzyloxy)benzylamine, would be expected to react efficiently. Another approach utilizes a catalytic amount of sodium formate with formic acid at room temperature, which has proven effective for a range of amines, including functionalized anilines and primary amines. nih.gov This method offers the advantage of mild reaction conditions and the potential for reusing the sodium formate catalyst. nih.gov
Heterogeneous catalysts have also been employed to facilitate solvent-free N-formylation. Zinc oxide (ZnO) has been reported as an effective Lewis acid catalyst for the formylation of aromatic and aliphatic amines with formic acid at 70 °C. nih.gov Similarly, the reusable ion exchange resin Amberlite IR-120[H+] can catalyze the N-formylation of primary aromatic amines under solvent-free conditions. nih.gov These solid-supported catalysts simplify product purification, as they can be easily removed from the reaction mixture by filtration. An operationally simple and efficient synthesis of N-sulfonyl formamidines has also been achieved under catalyst-free and solvent-free conditions by reacting an amine, a sulfonyl azide, and a terminal ynone. researchgate.net
The table below summarizes representative solvent-free N-formylation reactions on substrates similar to the precursor of this compound.
Table 1: Examples of Solvent-Free N-Formylation of Amines
| Amine Substrate | Formylating Agent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Formic Acid | 80 | 1-2 h | 95 | nih.gov |
| Benzylamine | Formic Acid / Sodium Formate | Room Temp | < 8 h | >90 | nih.gov |
| Aniline | Formic Acid / ZnO (50 mol%) | 70 | 10 min | 98 | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. jocpr.comresearchgate.net This technology can be effectively applied to the synthesis of this compound. The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can minimize the formation of side products. jocpr.com
In the context of N-formylation, microwave irradiation can significantly reduce the time required for the reaction to reach completion. For example, the synthesis of various quinoline derivatives, which involves condensation and cyclization steps, has been achieved in minutes with excellent yields under microwave irradiation, compared to hours using conventional heating. nih.gov A one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was achieved in 3-6 minutes with yields of 78-94% under microwave irradiation in water, demonstrating the efficiency and green credentials of this approach. nih.gov
For the synthesis of this compound, a mixture of 4-(benzyloxy)benzylamine and a formylating agent like formic acid or ethyl formate could be subjected to microwave irradiation. The optimization of parameters such as power, temperature, and reaction time would be crucial. Studies on similar transformations show that catalyst-free conditions are often viable. For instance, the synthesis of quinoline-fused 1,4-benzodiazepines under microwave conditions at 80 °C resulted in isolated yields of 92–97%, a significant improvement over conventional methods which yielded 62-65%. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Formation
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Synthesis of Pyrano[2,3-d]pyrimidines | Conventional | 48 | 2-6 h | 69-86 | nih.gov |
| Synthesis of Pyrano[2,3-d]pyrimidines | Microwave | 120 | 3-6 min | 78-94 | nih.gov |
| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional | N/A | N/A | 62-65 | nih.gov |
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of this compound, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. polimi.itthieme-connect.de This technology allows for process intensification, where reaction times can be drastically reduced from hours to minutes or even seconds. polimi.it
A typical flow chemistry setup consists of pumps to deliver reagents, a reactor where the streams are mixed and heated (often a microreactor or a heated coil), and a back-pressure regulator to maintain the pressure, which can allow for heating solvents above their normal boiling points. polimi.it For the N-formylation of 4-(benzyloxy)benzylamine, a solution of the amine and a formylating agent (e.g., formic acid, ethyl formate) could be pumped through a heated reactor coil. The short residence time within the heated zone ensures rapid conversion while minimizing the degradation of thermally sensitive products.
The synthesis of the drug Imatinib, for example, has been demonstrated in a continuous-flow system, involving an amide coupling reaction. thieme-connect.de This showcases the capability of flow chemistry to handle multi-step syntheses and facilitate in-line purification. Similarly, a photochemical cyclization to produce benzotriazin-4(3H)-ones was achieved with excellent yields in just a 10-minute residence time using a continuous flow reactor, highlighting the high throughput and efficiency of this method. nih.gov This approach avoids the issues associated with scaling up batch reactions and provides a robust and reliable manufacturing process. polimi.itnih.gov
Table 3: Parameters for Representative Continuous Flow Synthesis
| Target Compound/Reaction | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Efavirenz Intermediate | Copper Coil | 60 min | 130 | 62 | thieme-connect.de |
| Benzotriazin-4(3H)-one | PFA Coil | 10 min | 22-25 | 90 | nih.gov |
Enzymatic or Biocatalytic Formylation Strategies
Biocatalysis offers a highly selective and environmentally friendly route for the synthesis of amides, which can be applied to the formylation of 4-(benzyloxy)benzylamine. Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and enantioselectivity, and reduce the need for protecting groups and the generation of hazardous waste. nih.govnottingham.ac.uk
Lipases are a class of enzymes that have been shown to catalyze N-formylation and amidation reactions. While their natural function is the hydrolysis of esters, they can be used in reverse in non-aqueous media to form amide bonds. The formylation could be achieved by reacting 4-(benzyloxy)benzylamine with a formyl ester, such as ethyl formate, in the presence of an immobilized lipase like Candida antarctica lipase B (CALB). The enzyme's high selectivity would ensure that formylation occurs specifically at the amino group.
Continuous flow systems can also be integrated with biocatalysis. For instance, the enzymatic synthesis of N-benzyl acetoacetamide has been optimized in a continuous flow setup, demonstrating the potential for automated and efficient biocatalytic processes. researchgate.net Microfluidic biocatalysis systems have been successfully applied to the synthesis of N-substituted benzimidazole derivatives via aza-Michael addition, achieving high yields (76-97%) in short reaction times (35 minutes) using an immobilized lipase. mdpi.com This combination of biocatalysis and flow chemistry represents a state-of-the-art approach for sustainable chemical manufacturing. These methodologies showcase the potential for developing a green and efficient synthesis of this compound.
Optimization of Reaction Parameters for this compound Production
Catalyst Loading and Ligand Effects on Reaction Efficacy
The efficiency of catalytic N-formylation reactions is highly dependent on the catalyst loading and the nature of the ligands coordinated to the metal center. Optimizing these parameters is crucial for maximizing the yield and turnover number (TON) for the synthesis of this compound.
Catalyst Loading: The amount of catalyst used, typically expressed in mole percent (mol%), directly influences the reaction rate. While a higher catalyst loading can accelerate the reaction, it also increases costs and can complicate product purification. Therefore, the goal is to find the minimum catalyst loading that achieves a high yield in a reasonable timeframe. For instance, in the oxidative N-formylation of secondary amines using a bimetallic AuPd–Fe₃O₄ nanocatalyst, the loading could be reduced to as low as 0.40 mol% without a significant loss in yield, demonstrating a high turnover number. mdpi.com In another study on the N-formylation of amines using a solid acid magnetic nanocatalyst, varying the catalyst amount from 0 to 20 mg showed that 10 mg was sufficient to achieve a 92% yield in the model reaction of aniline with formic acid. nih.gov
Table 4: Effect of Catalyst Loading on N-Formylation of Aniline with Formic Acid
| Entry | Catalyst Amount (mg) | Yield (%) |
|---|---|---|
| 1 | 0 | 0 |
| 2 | 2.5 | 42 |
| 3 | 5 | 64 |
| 4 | 10 | 92 |
| 5 | 15 | 95 |
| 6 | 20 | 95 |
(Data adapted from a model reaction for the development of a novel nanocatalyst) nih.gov
Ligand Effects: In metal-catalyzed reactions, ligands play a critical role in stabilizing the metal center and modulating its electronic and steric properties, which in turn affects catalytic activity and selectivity. In the context of N-formylation using CO₂ and hydrosilanes, the reaction can be catalyzed by N-heterocyclic carbenes (NHCs). Control experiments have shown that the reaction does not proceed in the absence of the NHC ligand, and the use of different NHCs can result in varying levels of conversion, indicating a strong ligand effect. nih.gov Similarly, bimetallic catalysts can exhibit synergistic effects that are not observed with monometallic catalysts alone. For the AuPd–Fe₃O₄ catalyst, the highest formamide yield was achieved when the Au:Pd ratio was approximately 1:1, suggesting a cooperative interaction between the two metals is essential for optimal performance. mdpi.com
Influence of Temperature and Pressure on Reaction Kinetics and Selectivity
Temperature and pressure are fundamental parameters that significantly influence the kinetics and selectivity of chemical reactions, including the N-formylation required to produce this compound.
Temperature: Generally, increasing the reaction temperature increases the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the starting materials or product. nih.gov In the synthesis of N-methylformamide from methyl formate and methylamine, the amination reaction is typically conducted between 0–90 °C, with an optimal range of 20–60 °C. google.com For the formylation of benzylamine using Ru-HAP catalysts and carbon monoxide, a temperature of 150 °C was employed. researchgate.net Thermodynamic studies of N-methylformamide show it has a high boiling point, but it can undergo chemical transformations at elevated temperatures, especially in the presence of water. nih.gov Therefore, careful control of temperature is necessary to balance reaction speed with product stability and selectivity.
Pressure: Pressure is a particularly critical parameter when gaseous reagents, such as carbon dioxide (CO₂) or carbon monoxide (CO), are used as the formyl source. According to Le Chatelier's principle, increasing the pressure of a gaseous reactant will shift the equilibrium towards the products, often leading to higher conversion rates. In the mechanistic study of N-formylation using CO₂ and hydrosilanes, reactions were carried out at a CO₂ pressure of 20 bar to achieve efficient transformation. acs.org Low temperatures and high pressures were specifically used to suppress the formation of unwanted byproducts. acs.org Similarly, the formylation of benzylamine with CO over Ru-HAP catalysts was conducted under a CO pressure of 0.9 MPa. researchgate.net The choice of pressure must be carefully optimized to enhance reaction rates and yields while considering the safety and equipment requirements for high-pressure operations.
Table 5: Representative Conditions for N-Formylation Reactions
| Amine Substrate | Formyl Source | Catalyst | Temperature (°C) | Pressure | Reference |
|---|---|---|---|---|---|
| Benzylamine | Triethoxysilane / CO₂ | [TBA][OAc] | 25 | 20 bar | acs.org |
| Benzylamine | Carbon Monoxide (CO) | Ru-HAP | 150 | 0.9 MPa | researchgate.net |
| Methylamine | Methyl Formate | None | 40 | Normal | google.com |
Solvent Selection and Its Impact on Reaction Outcomes
The solvent plays a pivotal role in the N-formylation of 4-(benzyloxy)benzylamine, influencing reaction rates, yields, and in some cases, the product's purity. The selection of an appropriate solvent is contingent on several factors, including the solubility of the reactants and the reaction temperature required. A common method for this transformation is the reaction of 4-(benzyloxy)benzylamine with formic acid.
In a comparative study analogous to the synthesis of N-benzylformamide, a structurally similar compound, the choice of solvent was demonstrated to have a dramatic effect on the reaction yield. scispace.com Non-polar aromatic hydrocarbons are often favored as they facilitate the removal of water, a byproduct of the formylation reaction, through azeotropic distillation, typically with the aid of a Dean-Stark apparatus. This continuous removal of water drives the reaction equilibrium towards the product side, thereby increasing the yield.
For instance, when benzylamine is reacted with formic acid, the use of toluene or xylene as the solvent leads to significantly higher yields compared to benzene (B151609). scispace.com This is attributed to the higher boiling points of toluene (111 °C) and xylene (approx. 140 °C), which allow the reaction to be conducted at a temperature that ensures efficient azeotropic removal of water. In contrast, the lower boiling point of benzene (80.1 °C) results in a less effective removal of water and consequently, a lower product yield. scispace.com The use of excess formic acid under reflux without a solvent that forms an azeotrope with water has been shown to yield only trace amounts of the desired product. scispace.com
The findings from these related studies can be extrapolated to the synthesis of this compound. The increased steric hindrance and molecular weight of 4-(benzyloxy)benzylamine compared to benzylamine are unlikely to alter the fundamental principles of solvent effects in this reaction. Therefore, toluene and xylene are anticipated to be superior solvents for this synthesis as well.
Table 1: Impact of Solvent Selection on the N-Formylation of Benzylamine with Formic Acid
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 111 | 4-9 | 98 |
| Xylene | ~140 | 4-9 | 98 |
| Benzene | 80.1 | 4-9 | 40 |
| None (excess formic acid) | Reflux | - | Trace |
This data is based on the N-formylation of benzylamine, a model compound for 4-(benzyloxy)benzylamine. scispace.com
Reaction Time and Work-up Procedure Refinements
The duration of the reaction and the subsequent work-up procedure are critical for maximizing the yield and ensuring the purity of this compound. The reaction time is intrinsically linked to the chosen solvent and reaction temperature. For N-formylation reactions utilizing a Dean-Stark trap to remove water, the reaction is typically monitored by thin-layer chromatography (TLC) until the starting amine is consumed, which generally takes between 4 to 9 hours. scispace.com
Once the reaction is complete, a carefully designed work-up procedure is necessary to isolate the crude product from the reaction mixture, which may contain unreacted formic acid and other impurities. A standard work-up procedure involves cooling the reaction mixture and then proceeding with an extractive process.
The organic layer is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid. This is a crucial step as residual acid can lead to product degradation upon storage or during subsequent purification steps. Following the bicarbonate wash, a wash with brine (saturated aqueous sodium chloride solution) is often employed to remove the bulk of the water from the organic layer before drying with a desiccant like anhydrous sodium sulfate or magnesium sulfate. orgsyn.org
The choice of extraction solvent during the work-up is also important. Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water. nih.gov After extraction and drying, the solvent is removed under reduced pressure to yield the crude this compound.
For many applications, the purity of the crude product obtained after a simple extractive work-up is satisfactory. scispace.com However, if higher purity is required, further purification can be achieved by techniques such as column chromatography or recrystallization. In the case of N-formylation of amines, a short column chromatography is often sufficient to obtain a highly pure product. scispace.com
Table 2: General Work-up Procedure for N-Formylation and Expected Outcome
| Step | Procedure | Purpose | Expected Outcome |
|---|---|---|---|
| 1. Quenching | Cool the reaction mixture to room temperature. | To safely handle the reaction mixture. | Reaction is stopped. |
| 2. Neutralization | Wash the organic layer with saturated aqueous sodium bicarbonate solution. | To remove excess formic acid. | Neutralized organic layer containing the product. |
| 3. Extraction | Extract the aqueous layer with an organic solvent (e.g., dichloromethane). | To maximize the recovery of the product. | Product is transferred to the organic phase. |
| 4. Washing | Wash the combined organic layers with brine. | To remove residual water and water-soluble impurities. | A drier organic solution of the product. |
| 5. Drying | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. | To remove traces of water. | Anhydrous organic solution. |
| 6. Concentration | Remove the solvent under reduced pressure. | To isolate the crude product. | Crude this compound. |
| 7. Purification (Optional) | Purify by column chromatography or recrystallization. | To obtain a highly pure product. | Pure this compound. |
Reactivity Profiles and Chemical Transformations of N 4 Benzyloxy Phenyl Methyl Formamide
Hydrolysis and Amide Bond Cleavage Reactions
The cleavage of the amide bond in N-{[4-(Benzyloxy)phenyl]methyl}formamide can be achieved under various conditions, including acidic, basic, and potentially enzymatic catalysis. This process yields 4-(benzyloxy)benzylamine and formic acid or its corresponding salt.
Acid-Catalyzed Hydrolysis Mechanisms
Base-Mediated Hydrolytic Pathways
In the presence of a strong base, the hydrolysis of this compound can also occur. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formamide (B127407). This addition forms a tetrahedral intermediate, which then collapses to expel the amine as a leaving group, resulting in the formation of a carboxylate salt and the free amine. The rate of this reaction is influenced by the concentration of the hydroxide ion. researchgate.net
Enzymatic Hydrolysis Considerations
Certain enzymes, known as amidohydrolases or deformylases, are capable of catalyzing the hydrolysis of N-substituted formamides. nih.govnih.gov For instance, N-substituted formamide deformylase has been shown to catalyze the hydrolysis of N-benzylformamide to benzylamine (B48309) and formate. nih.govnih.gov This enzymatic process is highly specific and occurs under mild physiological conditions. Given the structural similarity, it is conceivable that an analogous enzyme could catalyze the hydrolysis of this compound. Research has also been conducted on the enzymatic hydrolysis of N,N-dimethylformamide by dimethylformamidase. researchgate.net
Reduction of the Formamide Moiety
The reduction of the formamide group in this compound is a key transformation that leads to the formation of the corresponding secondary amine, N-{[4-(benzyloxy)phenyl]methyl}methanamine.
Chemoselective Reduction to Secondary Amines
The reduction of secondary amides to their corresponding amines is a significant transformation in organic synthesis. rsc.org A common challenge is achieving chemoselectivity, particularly in the presence of other reducible functional groups. One reported method for the direct reduction of secondary amides involves activation with triflic anhydride (B1165640) (Tf2O) followed by reduction with sodium borohydride (B1222165) (NaBH4). rsc.orgrsc.org This method has been shown to be effective for a variety of secondary amides under mild conditions. rsc.orgrsc.org Another approach involves the use of a NaBH4/I2 system, which can reduce N-substituted carbonylimidazoles to the corresponding methylamines, proceeding through a formamide intermediate. nih.govbeilstein-journals.org This suggests that the formamide itself is reducible under these conditions. nih.govbeilstein-journals.org
Application of Hydride Reducing Reagents
Various hydride reducing agents are commonly employed for the reduction of amides. Lithium aluminum hydride (LiAlH4) is a powerful and non-selective reducing agent capable of reducing amides to amines. harvard.edudavuniversity.org Aluminum hydride (AlH3) is another potent reducing agent that can effectively reduce amides. rushim.ru The choice of reducing agent and reaction conditions can influence the outcome and selectivity of the reduction. For instance, modified aluminum hydride reagents have been developed for the selective reduction of esters to aldehydes, highlighting the tunability of these reagents. researchgate.net
Interactive Data Table: Reactivity of this compound
| Transformation | Reagents/Conditions | Product(s) |
| Acid-Catalyzed Hydrolysis | H+, H2O | 4-(Benzyloxy)benzylamine, Formic Acid |
| Base-Mediated Hydrolysis | OH-, H2O | 4-(Benzyloxy)benzylamine, Formate |
| Enzymatic Hydrolysis | N-substituted formamide deformylase | 4-(Benzyloxy)benzylamine, Formate |
| Reduction to Secondary Amine | 1. Tf2O2. NaBH4 | N-{[4-(Benzyloxy)phenyl]methyl}methanamine |
| Reduction to Secondary Amine | LiAlH4 or AlH3 | N-{[4-(Benzyloxy)phenyl]methyl}methanamine |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a key transformation for this compound, primarily utilized for the cleavage of the benzyl (B1604629) ether protecting group (debenzylation) to unmask the phenolic hydroxyl group. This reaction, also known as hydrogenolysis, typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).
The process involves the reduction of the C-O bond of the benzyl ether. The reaction conditions can be optimized by altering the catalyst, solvent, hydrogen pressure, and temperature to achieve high yields of the desired product, N-[(4-hydroxyphenyl)methyl]formamide, while minimizing side reactions. For instance, the hydrogenation of analogous N-benzyl compounds is often carried out in solvents like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated hydrogen pressure. While specific kinetic data for N-{[4-Benzyloxy)phenyl]methyl}formamide is not extensively published, studies on similar substrates, such as N-benzyl-4-fluoroaniline, highlight the high activity of palladium catalysts in such reductive cleavage reactions. researchgate.net
In addition to debenzylation, the formamide group itself can undergo hydrogenation under more forcing conditions, potentially leading to the corresponding methylamine. frontiersin.org The selectivity between C-O bond cleavage (debenzylation) and C-N bond cleavage (formamide reduction) is dependent on the catalyst system and reaction conditions. frontiersin.org Molybdenum-based pincer complexes, for example, have been shown to be effective for the hydrogenation of formamides to amines and alcohols, typically requiring high pressures (e.g., 50 bar H₂) and temperatures (e.g., 100 °C). researchgate.net
Table 1: Representative Conditions for Catalytic Hydrogenation
| Catalyst | Substrate Type | Product | Conditions | Notes |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Benzyl Ether | Phenol (B47542) | H₂, Ethanol, RT | Standard method for debenzylation. researchgate.net |
Alkylation and Acylation Reactions on the Amide Nitrogen or Aromatic System
The nitrogen atom of the formamide group in this compound is nucleophilic and can undergo alkylation. This reaction typically requires a strong base to deprotonate the amide N-H, generating an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent (e.g., an alkyl halide).
Commonly used bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The choice of base and solvent is crucial to ensure sufficient deprotonation without promoting side reactions. For example, the N-alkylation of various amides and other N-H compounds has been successfully achieved using reagents like dimethyl carbonate or N,N-dimethylformamide dialkyl acetals. nih.govresearchgate.net While direct studies on this compound are scarce, the general reactivity patterns of secondary amides suggest that it would be a suitable substrate for such transformations. semanticscholar.org The reaction would yield an N-alkylated, N-{[4-(benzyloxy)phenyl]methyl]formamide derivative.
Table 2: General Conditions for N-Alkylation of Amides
| Reagents | Solvent | Temperature | Product Type |
|---|---|---|---|
| NaH, Alkyl Halide (e.g., CH₃I) | THF or DMF | 0 °C to RT | N-Alkyl Formamide |
| K₂CO₃, Alkyl Halide | Acetonitrile or DMF | Reflux | N-Alkyl Formamide |
The two phenyl rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS). The phenyl ring bearing the benzyloxy group is activated towards EAS. The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing activator due to the lone pairs on the oxygen atom which can be donated into the ring through resonance.
Conversely, the benzyl group attached to the formamide nitrogen is part of a larger -CH₂-NHCHO substituent. This entire group is generally considered to be deactivating and ortho-, para-directing for the other phenyl ring. Therefore, electrophilic attack is most likely to occur on the benzyloxy-substituted ring.
Typical EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts reactions could be performed. The substitution would be directed to the positions ortho and para to the benzyloxy group. Since the para position is already occupied by the methylformamide group, substitution is expected to occur at the ortho positions (C3 and C5). The specific conditions would determine the regioselectivity and the extent of reaction. Studies on electron-rich arenes show that they are susceptible to electrophilic attack under various conditions. rsc.orgxmu.edu.cnresearchgate.netnih.govnih.gov
Cyclization and Rearrangement Pathways Involving this compound
This compound can potentially serve as a precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. A common reaction for substrates of this type is the Bischler-Napieralski reaction or the Pictet-Spengler reaction, which lead to the formation of isoquinoline (B145761) or tetrahydroisoquinoline ring systems, respectively.
For a Bischler-Napieralski-type reaction, the formamide would first need to be activated, typically with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This generates a reactive nitrilium ion intermediate, which can then undergo electrophilic attack on the electron-rich benzyloxy-phenyl ring to form a dihydroisoquinoline derivative. Subsequent oxidation would yield the aromatic isoquinoline. The cyclization would occur at one of the ortho positions to the activating benzyloxy group. researchgate.net
While specific examples utilizing this compound are not prominent in the literature, the general mechanism is well-established for similar N-benzylformamides. researchgate.netnih.govrsc.org
While no specific rearrangement processes involving this compound are widely documented, related structures can undergo various molecular rearrangements under specific conditions. wiley-vch.detmv.ac.inbyjus.comlibretexts.org For instance, N-aryl amides can sometimes undergo rearrangements like the Hofmann or Lossen rearrangement if the formamide group were to be converted to a different functionality. byjus.com
A more plausible, though speculative, rearrangement for this specific molecule could be a Sommelet-Hauser or a Stevens rearrangement if the nitrogen were to be quaternized (e.g., through N-alkylation followed by further reaction) to form a quaternary ammonium (B1175870) salt. These rearrangements involve the migration of a benzyl group. Another possibility could involve acid-catalyzed rearrangements, potentially leading to migration of the benzyl group from the oxygen to the aromatic ring (an intramolecular Friedel-Crafts type alkylation), although this would require harsh conditions that might favor other reactions like cleavage of the ether. tmv.ac.in Detailed mechanistic studies on this particular compound are required to confirm the feasibility and pathways of such potential rearrangement processes.
In-depth Scientific Literature on this compound Remains Limited
While this compound is a recognized chemical entity, a comprehensive review of available scientific literature reveals a notable scarcity of detailed research specifically focused on its reactivity profiles and extensive applications in complex molecule synthesis. Consequently, a thorough and scientifically detailed article strictly adhering to the requested outline on its role as a versatile synthetic intermediate cannot be generated at this time.
This compound, with the Chemical Abstracts Service (CAS) registry number 89790-11-4, is cataloged by several chemical suppliers, indicating its availability for research purposes. However, dedicated studies detailing its specific chemical transformations and its utility as a precursor for nitrogen-containing organic scaffolds or as a building block for advanced molecular architectures are not prominently featured in peer-reviewed journals or patents.
Despite this theoretical potential, the current body of scientific literature does not provide specific examples or detailed research findings on the utilization of this compound in the construction of complex nitrogen-containing scaffolds or its application in multi-component reaction methodologies. Multi-component reactions, which involve the combination of three or more reactants in a single step to form a complex product, are a significant area of modern organic synthesis. While formamides, in general, can participate in such reactions, the specific involvement of this compound is not documented.
The absence of detailed studies on this specific compound prevents the creation of data tables with research findings and an in-depth discussion of its role in advanced molecular construction as requested. Further research and publication in the field of synthetic organic chemistry would be necessary to fully elucidate the reactivity and synthetic utility of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for N 4 Benzyloxy Phenyl Methyl Formamide
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of N-{[4-(Benzyloxy)phenyl]methyl}formamide is expected to exhibit characteristic absorption bands corresponding to its formamide (B127407) and benzyl (B1604629) ether moieties.
Characteristic Vibrational Frequencies of Formamide and Benzyl Ether Moieties
The formamide group gives rise to several characteristic vibrational bands. The N-H stretching vibration typically appears as a strong band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is generally observed in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is found between 1570 and 1515 cm⁻¹. The C-N stretching vibration, often coupled with other vibrations to form the Amide III band, appears in the 1300-1200 cm⁻¹ region. ias.ac.inrsc.orgaip.org
The benzyl ether moiety also presents distinct vibrational frequencies. The C-O-C asymmetric stretching of the ether linkage is expected to produce a strong absorption band in the 1275-1200 cm⁻¹ range, while the symmetric stretching appears at approximately 1150-1050 cm⁻¹. libretexts.orgopenstax.org The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to be observed above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can also provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Formamide | N-H Stretch | 3300-3100 |
| C=O Stretch (Amide I) | 1680-1630 | |
| N-H Bend (Amide II) | 1570-1515 | |
| C-N Stretch (Amide III) | 1300-1200 | |
| Benzyl Ether | Aromatic C-H Stretch | >3000 |
| C-O-C Asymmetric Stretch | 1275-1200 | |
| C-O-C Symmetric Stretch | 1150-1050 | |
| Aromatic C=C Stretch | 1600-1450 |
X-ray Crystallography for Solid-State Molecular Structure Determination
Crystal Packing and Intermolecular Interaction Analysis
While a specific crystal structure for this compound is not publicly available, the analysis of related structures allows for predictions of its solid-state behavior. The presence of both a hydrogen bond donor (the N-H group of the formamide) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that intermolecular N-H···O hydrogen bonds are likely to be a dominant feature in the crystal packing. nih.govnih.gov These interactions can lead to the formation of one-dimensional chains or two-dimensional networks of molecules.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H (Formamide) | C=O (Formamide) | Primary structure-directing interaction, forming chains or sheets. |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | C=O (Formamide) | Stabilization of the primary hydrogen-bonded network. |
| C-H···π Interaction | C-H (Aromatic/Aliphatic) | π-system (Phenyl/Benzyl rings) | Contribution to the overall lattice energy and packing efficiency. |
| π-π Stacking | π-system (Phenyl/Benzyl rings) | π-system (Phenyl/Benzyl rings) | Can influence the stacking of molecular layers. |
Conformational Analysis in the Crystalline State
The molecule this compound possesses several rotatable bonds, leading to conformational flexibility. X-ray crystallography would reveal the preferred conformation adopted by the molecule in the solid state. Key conformational parameters include the torsion angles around the C-N bond of the formamide group, the C-O-C linkage of the ether, and the bonds connecting the methylene (B1212753) bridge to the phenyl and benzyl groups.
The amide bond is known to have a significant partial double bond character, which restricts rotation and often leads to a planar or near-planar arrangement of the atoms involved. scielo.br The conformation around the C-N bond can be either cis or trans. In the solid state, secondary amides predominantly adopt the trans conformation as it is generally sterically favored.
The relative orientation of the two aromatic rings will be a significant feature of the molecular conformation. The molecule could adopt a folded or an extended conformation depending on the torsion angles. The specific conformation observed in the crystal will be a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. researchgate.netrsc.org Analysis of similar benzyl derivatives often reveals a non-coplanar arrangement of the phenyl rings to minimize steric hindrance. iucr.org
Computational and Theoretical Investigations of N 4 Benzyloxy Phenyl Methyl Formamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular structure and behavior at the atomic level.
Density Functional Theory (DFT) Studies on Ground State Properties
DFT studies are a cornerstone of computational chemistry for determining the ground-state properties of molecules. This involves optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties. For N-{[4-(Benzyloxy)phenyl]methyl}formamide, such a study would typically calculate parameters like total energy, dipole moment, and the precise bond lengths and angles of the optimized structure. However, no published studies containing this specific data for the title compound could be located.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. An FMO analysis for this compound would map the distribution of these orbitals and quantify the energy gap, providing insights into its electrophilic and nucleophilic sites. Regrettably, specific HOMO, LUMO, and energy gap values from dedicated studies on this compound are not available in the current body of scientific literature.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map for this compound would identify these reactive sites, particularly around the oxygen and nitrogen atoms of the formamide (B127407) group. No specific ESP maps for this molecule have been published.
Conformational Analysis and Exploration of Energy Landscapes
The three-dimensional shape of a molecule, or its conformation, is critical to its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.
Potential Energy Surface Scans for Rotational Barriers
A potential energy surface (PES) scan is a computational method used to determine the energy changes that occur as a bond is rotated. By systematically changing a specific dihedral angle and calculating the energy at each step, one can identify the most stable (low-energy) conformations and the energy barriers to rotation between them. For this compound, key rotational barriers would exist around the bonds connecting the benzyl (B1604629) group, the phenyl ring, and the formamide moiety. Data from such scans, which would quantify these energy barriers, are not present in the available literature.
Molecular Dynamics (MD) Simulations for Conformational Ensemble Sampling
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the full range of conformations a molecule is likely to adopt in a given environment (e.g., in a solvent). This provides a statistical understanding of the conformational landscape. An MD simulation of this compound would reveal its flexibility, dominant conformations in solution, and potential intramolecular interactions. At present, no studies detailing MD simulations for this compound have been reported.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for confirming the molecular structure and understanding its electronic environment.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of molecules. researcher.life Methods such as Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The choice of the functional and basis set is crucial for obtaining reliable results that correlate well with experimental findings. researcher.lifenih.gov For instance, functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly used for such calculations. researchgate.net
The process involves optimizing the molecular geometry of this compound and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound is presented below to illustrate the expected data from such a computational study.
Interactive Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Formyl-H | 8.20 |
| N-H | 6.50 |
| Methylene-H (CH₂) | 4.45 |
| Benzyl-CH₂ | 5.10 |
| Phenyl-H (benzyloxy) | 7.30-7.45 |
| Phenyl-H (phenylmethyl) | 6.95 (ortho to O), 7.28 (ortho to CH₂) |
| ¹³C NMR | |
| Carbonyl-C | 163.0 |
| Methylene-C (CH₂) | 45.0 |
| Benzyl-CH₂ | 70.0 |
| Phenyl-C (benzyloxy, ipso) | 137.0 |
| Phenyl-C (benzyloxy) | 127.5-128.6 |
| Phenyl-C (phenylmethyl, ipso-O) | 158.0 |
| Phenyl-C (phenylmethyl, ipso-CH₂) | 130.0 |
| Phenyl-C (phenylmethyl) | 115.0, 129.5 |
Note: These are hypothetical values for illustrative purposes.
Vibrational Frequency Predictions (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and determining molecular structure. cardiff.ac.uk Computational methods, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra serve as a valuable guide for the assignment of experimental IR and Raman bands. researchgate.net
The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule. The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. It is common practice to scale the calculated frequencies by a scaling factor to better match the experimental data, which accounts for anharmonicity and other systematic errors in the calculations.
Below is an illustrative table of predicted vibrational frequencies for key functional groups in this compound.
Interactive Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| N-H stretch | 3350 | High | Low |
| C-H stretch (aromatic) | 3050-3100 | Medium | High |
| C-H stretch (aliphatic) | 2850-2950 | Medium | Medium |
| C=O stretch (amide I) | 1670 | Very High | Medium |
| N-H bend (amide II) | 1540 | High | Low |
| C-N stretch | 1400 | Medium | Medium |
| C-O-C stretch (ether) | 1245 | High | Low |
Note: These are hypothetical values for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics that are often difficult to obtain experimentally. nih.gov
Transition State Identification for Key Chemical Transformations
A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, such as DFT, can be used to locate and optimize the geometry of transition states. nih.gov For a transformation involving this compound, such as its hydrolysis, computational chemists would model the approach of the reactant molecules and search for the saddle point on the potential energy surface corresponding to the TS. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency.
Reaction Energy Profiles and Kinetic Parameter Derivations
Once the structures of the reactants, transition states, and products have been optimized, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction. From the energy profile, important kinetic parameters such as the activation energy (the energy difference between the reactants and the transition state) can be derived. rsc.org This information is crucial for predicting the feasibility and rate of a reaction.
A hypothetical reaction energy profile for the hydrolysis of this compound is described in the table below.
Interactive Table 3: Hypothetical Reaction Energy Profile for Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | +25.0 |
| Products (4-(Benzyloxy)benzylamine + Formic acid) | -10.0 |
Note: These are hypothetical values for illustrative purposes.
In Silico Molecular Recognition and Binding Studies
In silico molecular recognition and binding studies are crucial in the field of drug discovery and materials science for predicting how a molecule will interact with a biological target or another molecule. nih.gov These computational techniques can provide valuable insights into the binding affinity and mode of interaction of this compound with a hypothetical protein target.
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a typical docking study involving this compound, the 3D structure of the molecule would be docked into the binding site of a target protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
The results of a docking study are typically presented in a table that includes the docking score (an estimate of the binding affinity), the binding mode (the specific orientation and conformation of the ligand in the binding site), and the key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the protein.
A hypothetical table summarizing the results of a docking study of this compound with a hypothetical enzyme is shown below.
Interactive Table 4: Hypothetical Molecular Docking Results
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds | N-H with Asp120, C=O with Ser150 |
| Hydrophobic Interactions | Benzyl and phenyl rings with Leu80, Val95 |
| Pi-Pi Stacking | Phenyl ring with Phe200 |
Note: These are hypothetical values for illustrative purposes.
Molecular Docking Simulations with Proposed Biological Targets
A thorough review of existing research revealed no documented molecular docking simulations for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for predicting the binding affinity and interaction of a ligand with a target protein. The absence of such studies for this compound means that its potential biological targets and its mode of interaction at a molecular level remain speculative and have not been computationally modeled or validated.
Binding Energy Calculations and Identification of Interaction Hotspots
Derivatization and Structure Activity Relationship Sar Studies Centered on the N 4 Benzyloxy Phenyl Methyl Formamide Core
Systematic Modification of the Formamide (B127407) Moiety
The formamide group is a key structural feature, capable of participating in hydrogen bonding interactions with biological targets. Its modification can significantly impact binding affinity and metabolic stability.
Replacing the hydrogen atom on the formamide nitrogen with various functional groups can probe the steric and electronic requirements of the binding pocket. In related N-substituted benzamide (B126) derivatives, it has been observed that the nature of the N-substituent is critical for biological activity. For instance, studies on histone deacetylase inhibitors have shown that incorporating specific N-substituents can enhance potency. While direct studies on N-{[4-(benzyloxy)phenyl]methyl}formamide are limited, analogous research suggests that introducing small alkyl, aryl, or heteroaryl groups could modulate activity.
A hypothetical SAR exploration could involve the synthesis of analogs with varying N-substituents, as outlined in the table below. The anticipated trend is that bulky substituents might decrease activity due to steric hindrance, whereas groups capable of forming additional favorable interactions could enhance it.
Table 1: Hypothetical SAR of N-Substituted this compound Derivatives
| Compound ID | N-Substituent (R) | Expected Biological Activity Trend | Rationale |
|---|---|---|---|
| 1a | -H (Parent Compound) | Baseline | Reference compound. |
| 1b | -CH₃ | Potentially increased | Small alkyl group may fill a small hydrophobic pocket. |
| 1c | -CH₂CH₃ | Potentially decreased | Larger alkyl group may introduce steric clash. |
| 1d | -Phenyl | Variable | Could enhance activity through π-π stacking or decrease it due to bulk. |
| 1e | -Pyridyl | Potentially increased | Nitrogen in the ring could act as a hydrogen bond acceptor. |
The formyl group (-CHO) can be replaced by other functional groups with similar steric and electronic properties, a strategy known as isosteric or bioisosteric replacement. This approach is often used to improve metabolic stability, as formamides can be susceptible to hydrolysis by amidases. Common bioisosteres for the amide bond include tetrazoles, oxadiazoles, and triazoles. These heterocycles can mimic the hydrogen bonding capabilities of the amide group while offering improved pharmacokinetic profiles. drughunter.com
For example, replacing the formyl group with a 1,2,4-oxadiazole (B8745197) ring would result in a compound that retains a potential hydrogen bond acceptor site. The success of such a replacement would depend on the specific interactions of the parent compound with its biological target.
Table 2: Bioisosteric Replacements for the Formyl Group
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Formamide | Thioformamide | Alters hydrogen bonding properties and polarity. |
| Formamide | 1,2,4-Oxadiazole | Increased metabolic stability, mimics hydrogen bond acceptor. |
| Formamide | 1,2,3-Triazole | Increased metabolic stability, potential for additional interactions. |
Exploration of Substituent Effects on the Phenyl Ring
The central phenyl ring provides a scaffold for positioning the benzyloxy and formamidomethyl groups. Introducing substituents onto this ring can influence the molecule's electronic properties, conformation, and interaction with the target protein.
The 4-position of the phenyl ring, where the benzyloxy group is attached, is a critical point for modification. Altering the electronic nature of this position can impact the electron density of the entire molecule. While the parent compound has an ether linkage at this position, studies on other scaffolds have shown that replacing it with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can have a profound effect on activity.
For instance, in a series of N-substituted phenyldihydropyrazolones, it was found that more apolar compounds generally showed better activity. frontiersin.org This suggests that modifications at the 4-position of the this compound core that alter lipophilicity could be beneficial.
The placement of substituents on an aromatic ring (ortho, meta, or para) can significantly influence a molecule's interaction with its target. masterorganicchemistry.com Electron-donating groups generally direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.comchemistrysteps.com In the context of SAR, introducing substituents at these positions can probe the topology of the binding site.
For example, a bulky substituent at the ortho position could force the phenyl ring to adopt a different conformation relative to the rest of the molecule, which may either enhance or diminish binding. A substituent at the para position is generally less likely to cause steric hindrance.
Table 3: Influence of Substituent Position on the Phenyl Ring
| Position | Type of Substituent | Potential SAR Outcome |
|---|---|---|
| Ortho | Small (e.g., -F, -CH₃) | May fine-tune electronic properties without significant steric clash. |
| Ortho | Bulky (e.g., -tBu) | Likely to decrease activity due to steric hindrance. |
| Meta | Electron-withdrawing (e.g., -NO₂) | Could alter the overall electronic profile and binding mode. |
| Para | Electron-donating (e.g., -OCH₃) | May enhance activity by increasing electron density in the ring. |
Alterations to the Benzyloxy Moiety
Quantitative structure-activity relationship (QSAR) studies on benzyloxyacetic acid derivatives have shown that the potency of these compounds can be correlated with the hydrophobic and electronic parameters of substituents on the benzyl (B1604629) ring. nih.gov Specifically, positive correlations were found with the hydrophobicity (π values) of ortho, meta, and/or para substituents, as well as with the electronic constants (sigma values) of para and/or meta substituents. nih.gov This suggests that both the lipophilicity and the electronic nature of the substituents on the benzyloxy ring are important for activity.
Furthermore, studies on benzyloxyphenyl derivatives as STAT3 inhibitors have demonstrated that substitutions on the benzyl ring can significantly affect inhibitory activity. nih.gov For instance, the introduction of certain substituents can lead to more potent compounds.
Table 4: SAR of the Benzyloxy Moiety
| Modification | Rationale | Expected Impact on Activity |
|---|---|---|
| Substitution on the benzyl ring | To probe for additional binding interactions and optimize lipophilicity. | Highly dependent on the nature and position of the substituent. |
| Replacement of the phenyl ring | To explore different aromatic systems (e.g., pyridyl, thienyl). | May lead to improved selectivity or potency. |
| Alteration of the ether linkage | To investigate the importance of the oxygen atom. | Replacement with a thioether or methylene (B1212753) could drastically alter activity. |
Homologation or Branching of the Alkyl Spacer
Research Findings: In many classes of biologically active molecules, the length of an alkyl chain is critical for optimal interaction with a target. For instance, in a series of pantothenamide-type inhibitors, analogs with specific alkyl chain lengths, such as N-pentyl and N-heptylpantothenamide, demonstrated significant enzyme inhibition. nih.gov Extending the methylene spacer in the this compound core to an ethyl or propyl chain would increase the distance between the aromatic system and the formamide group. This modification could allow the molecule to access deeper binding pockets or avoid steric clashes.
Conversely, introducing branching, such as a methyl group on the spacer, would create a chiral center and restrict rotation. This can lock the molecule into a more favorable (or unfavorable) conformation, potentially increasing binding affinity and selectivity. The synthesis of such α-branched secondary amines can be achieved through various modern synthetic methods, including the deoxygenative photochemical alkylation of secondary amides.
Illustrative SAR Data for Alkyl Spacer Modification
| Compound ID | Spacer Modification | Hypothetical IC50 (nM) | Rationale |
| 1a | -CH2- (Parent) | 50 | Baseline activity. |
| 1b | -CH2CH2- | 25 | Increased length may allow for better access to a hydrophobic pocket. |
| 1c | -CH(CH3)- | 15 (R-isomer) | Introduction of a stereocenter could lead to a more rigid, optimal binding conformation. |
| 1d | -CH(CH3)- | 200 (S-isomer) | The opposite enantiomer may introduce steric hindrance. |
Replacement of the Benzyl Ether with Alternative Linkers
The benzyl ether linkage provides a degree of flexibility and specific electronic character. Replacing this oxygen atom with other functional groups, a strategy known as bioisosteric replacement, can modulate the molecule's physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. researchgate.netcambridgemedchemconsulting.com
Research Findings: Bioisosterism is a widely used strategy in drug design to optimize molecular properties. researchgate.netnih.gov Common bioisosteric replacements for an ether linkage (-O-) include a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), methylene (-CH2-), or an amide (-NHCO-). cambridgemedchemconsulting.comu-tokyo.ac.jp
Thioether (-S-): Replacing the ether oxygen with sulfur would alter the bond angle and increase lipophilicity.
Sulfone (-SO2-): This group is a strong hydrogen bond acceptor and would significantly increase polarity, potentially improving solubility while altering electronic interactions with the target. In one study on TACE and MMP inhibitors, sulfonyl derivatives demonstrated selective inhibition profiles. cambridgemedchemconsulting.com
Amide (-NHCO-): An amide linker introduces both hydrogen bond donor and acceptor capabilities, which could establish new, favorable interactions within a binding site.
These modifications can be synthetically accessed through established chemical routes, allowing for a systematic exploration of how different linkers affect biological activity.
Substituent Effects on the Benzyloxy Phenyl Ring
Modifying the electronic environment of the benzyloxy phenyl ring by introducing various substituents can fine-tune the molecule's interaction with its biological target through steric and electronic effects. libretexts.org
Research Findings: The nature and position of substituents on an aromatic ring play a pivotal role in modulating biological activity. libretexts.org Studies on various classes of compounds, including chalcones and benzenesulfonylimidazolidinones, have demonstrated that both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3), and electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro (-NO2), can have profound effects. nih.govmdpi.comnih.gov
For instance, in a series of benzyloxy chalcone (B49325) derivatives designed as monoamine oxidase B (MAO-B) inhibitors, para-substitution on the benzyloxy ring was found to be more favorable for activity than ortho-substitution. nih.gov Similarly, adding a fluorine atom can enhance binding affinity through favorable electrostatic interactions or by blocking metabolic pathways. nih.gov The introduction of bulky substituents can also probe the steric limits of a binding pocket. nih.gov
Illustrative SAR Data for Benzyloxy Phenyl Ring Substitution
| Compound ID | Substituent (Position) | Hypothetical Kᵢ (nM) | Rationale |
| 2a | H (Parent) | 40 | Baseline activity. |
| 2b | 4'-F | 15 | Fluorine may form favorable interactions or block metabolism. nih.gov |
| 2c | 4'-OCH3 | 30 | Electron-donating group may enhance π-π stacking or hydrogen bonding. |
| 2d | 4'-CF3 | 85 | Bulky, electron-withdrawing group may cause steric clash or unfavorable electronic interactions. |
| 2e | 3'-Cl | 55 | Positional change of substituent alters interaction geometry. |
Stereochemical Investigations (if applicable)
Should a chiral center be present or introduced into the this compound scaffold (e.g., by branching the alkyl spacer), the investigation of stereochemistry becomes essential. Enantiomers often exhibit different pharmacological activities and metabolic profiles.
Synthesis of Enantiomers or Diastereomers
The synthesis of stereochemically pure compounds is a cornerstone of modern medicinal chemistry. Chiral benzylamine (B48309) fragments are common in pharmaceuticals, and robust methods for their stereoselective synthesis are highly sought after. researchgate.net Methodologies for asymmetric synthesis can include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Chiral Recognition and Selectivity Studies
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral substance. nih.gov In a biological context, this occurs when a chiral drug interacts with a chiral receptor or enzyme. Studying the differential activity of enantiomers provides valuable insight into the three-dimensional nature of the binding site. Techniques such as NMR spectroscopy with chiral shift reagents can be used to study these interactions. nih.gov The development of chiral Lewis basic N-formamides as organocatalysts highlights the importance of stereochemistry in formamide derivatives themselves. rsc.org
Correlation of Structural Changes with Molecular Recognition or Reactivity Profiles
The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting biological activity. This is typically achieved through quantitative assays, such as in vitro binding assays or enzyme activity modulations.
Research Findings: Data from these assays, often expressed as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or Kᵢ (inhibition constant), allow for a direct comparison of the modified compounds. For example, in the development of carbonic anhydrase inhibitors, SAR studies directly correlated the inhibitory activities (Kᵢ values) of various sulfonamide derivatives with their structural features, leading to the identification of more potent and selective compounds. researchgate.netnih.gov
By systematically derivatizing the this compound core and evaluating each new analog, researchers can build a comprehensive model of the SAR. This model can then guide the rational design of future compounds with improved potency, selectivity, and pharmacokinetic properties. The table below provides a hypothetical summary correlating the structural modifications discussed with enzyme inhibition data.
Integrated SAR Summary Table
| Compound ID | Core Modification | Bioactivity (Hypothetical IC50, nM) |
| 1a | Parent Compound | 50 |
| 1b | Homologation (-CH2CH2- spacer) | 25 |
| 1c | Branching (-CH(CH3)- spacer, R-isomer) | 15 |
| 2b | Substitution (4'-F on benzyloxy ring) | 15 |
| 3a | Linker Replacement (-S- for -O-) | 60 |
| 3b | Linker Replacement (-SO2- for -O-) | 45 |
This integrated approach, combining systematic derivatization with quantitative biological evaluation, is fundamental to advancing a chemical scaffold from a starting point to a refined lead compound.
Advanced Applications and Broader Research Implications of N 4 Benzyloxy Phenyl Methyl Formamide
Role as a Precursor in Diverse Chemical Syntheses
The molecular architecture of N-{[4-(Benzyloxy)phenyl]methyl}formamide makes it an attractive starting material for the synthesis of more complex molecular targets. The formamide (B127407) moiety can serve as a source of both carbon and nitrogen, while the benzyloxy group provides a stable protecting group for a phenolic hydroxyl, which can be cleaved under specific conditions to allow for further functionalization.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound can serve as a key precursor for various heterocyclic systems. The formamide group is a classic C1 synthon in cyclization reactions. For instance, it can participate in condensation reactions with suitable bifunctional reagents to yield five- or six-membered rings. Methodologies such as the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines or related reactions for constructing imidazoles, quinazolines, or purine (B94841) analogs can potentially utilize this compound as a starting material.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Resulting Heterocycle | Reaction Type | Key Reagents | Potential Application Area |
|---|---|---|---|
| Substituted Imidazole | Marckwald Synthesis | α-Aminoketone | Medicinal Chemistry |
| Substituted Quinazoline | Niementowski Reaction | Anthranilic Acid | Pharmaceuticals |
| Substituted Dihydroisoquinoline | Bischler-Napieralski | POCl₃, P₂O₅ | Alkaloid Synthesis |
| Substituted Benzimidazole | Phillips Condensation | o-Phenylenediamine | Anthelmintic Agents |
Beyond heterocycles, this compound is a valuable intermediate for specialty chemicals. The formamide group can be dehydrated to form the corresponding isocyanide (4-(benzyloxy)benzyl isocyanide). Isocyanides are highly reactive and useful intermediates in multicomponent reactions like the Passerini and Ugi reactions, enabling rapid assembly of complex molecular scaffolds.
Furthermore, the benzyloxy group acts as a protecting group for a phenol (B47542). Catalytic hydrogenation can readily cleave this group to reveal N-[(4-hydroxyphenyl)methyl]formamide. This resulting phenolic compound can serve as a monomer or cross-linking agent in the synthesis of advanced polymers such as polyamides, polyesters, or epoxy resins, imparting specific thermal or mechanical properties.
Table 2: Examples of Specialty Chemicals Derived from this compound
| Derived Chemical | Synthetic Transformation | Reagents | Application |
|---|---|---|---|
| 4-(Benzyloxy)benzyl isocyanide | Dehydration of formamide | POCl₃, Triethylamine | Multicomponent Reactions |
| N-[(4-Hydroxyphenyl)methyl]formamide | Hydrogenolysis (deprotection) | H₂, Pd/C | Polymer Monomer, Antioxidant |
| 4-(Benzyloxy)benzylamine | Hydrolysis of formamide | HCl or NaOH (aq) | Precursor for Pharmaceuticals |
Use as a Molecular Probe or Chemical Biology Tool
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The structural motifs within this compound suggest its potential as a scaffold for the development of such tools.
The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. The 4-(benzyloxy)phenylmethyl structure can be seen as a protected mimic of the side chain of the amino acid tyrosine. This allows it to potentially interact with the binding sites of proteins that recognize tyrosine residues, such as certain kinases or phosphatases.
In vitro biophysical techniques are essential for characterizing these interactions. Methods like Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, while Surface Plasmon Resonance (SPR) can determine the kinetics (on- and off-rates) of the interaction. Such studies can quantify the affinity and specificity of the compound for its target protein.
Table 3: Hypothetical Binding Data for this compound with Tyrosine Kinase Z
| Technique | Parameter | Value | Interpretation |
|---|---|---|---|
| ITC | Binding Affinity (K_d) | 15.2 µM | Moderate affinity binding |
| ITC | Enthalpy Change (ΔH) | -8.5 kcal/mol | Enthalpically driven interaction |
| ITC | Entropy Change (-TΔS) | 1.5 kcal/mol | Favorable entropic contribution |
| SPR | Association Rate (k_on) | 2.1 x 10³ M⁻¹s⁻¹ | Moderate speed of binding |
| SPR | Dissociation Rate (k_off) | 3.2 x 10⁻² s⁻¹ | Relatively stable complex formation |
Many drugs function by inhibiting the activity of specific enzymes. The benzylamine (B48309) core structure of this compound is found in known inhibitors of various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. By designing derivatives of this scaffold, it is possible to develop potent and selective enzyme inhibitors.
To understand how these molecules work, researchers study their inhibition mechanisms. Kinetic assays can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. Molecular docking studies can further predict the binding mode of the inhibitor within the enzyme's crystal structure, guiding the design of more effective molecules.
Table 4: Hypothetical Enzyme Inhibition Profile
| Target Enzyme | IC₅₀ Value | Type of Inhibition |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | 25.8 µM | Competitive |
| Monoamine Oxidase B (MAO-B) | 5.3 µM | Competitive |
| Acetylcholinesterase (AChE) | > 100 µM | No significant inhibition |
| Butyrylcholinesterase (BChE) | > 100 µM | No significant inhibition |
Integration into Novel Reaction Methodologies
The utility of a chemical compound can be greatly expanded by incorporating it into new synthetic methods. Formamides, often considered merely as polar aprotic solvents, can also function as versatile reagents. This compound could be employed in novel reaction setups, for example, as a formylating agent for amines or alcohols under specific catalytic conditions. It can also serve as a precursor to Vilsmeier-type reagents for the formylation of activated aromatic rings. Furthermore, its structure makes it a suitable candidate for C-H activation studies, where catalysts can selectively functionalize the C-H bonds of the aromatic ring or the benzylic position, opening up new avenues for molecular diversification.
Participation in Metal-Catalyzed Coupling Reactions
The this compound molecule possesses several sites that could potentially engage in metal-catalyzed coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the formamide group and the benzylic C-N bond, in particular, suggests a capacity to act as a precursor or coupling partner in various transformations.
The formyl group can be a source of carbon monoxide or a formyl group donor in carbonylation reactions. Furthermore, N-substituted formamides can be precursors to isocyanides, which are valuable ligands in coordination chemistry and reactants in multicomponent reactions. While specific examples involving this compound are not extensively documented, the reactivity of analogous N-arylmethylformamides in the presence of transition metal catalysts provides a basis for predicting its potential applications. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the aromatic rings of the molecule, provided suitable activating groups are present.
Below is a table illustrating the hypothetical participation of this compound in various metal-catalyzed coupling reactions, based on the known reactivity of its functional groups.
| Reaction Type | Potential Role of this compound | Catalyst | Potential Product |
| Buchwald-Hartwig Amination | As an amine surrogate after deformylation | Pd(dba)₂ / Ligand | N-Aryl or N-Alkyl-4-(benzyloxy)benzylamine |
| Suzuki Coupling | As a substrate (if halogenated) | Pd(PPh₃)₄ | Functionalized biaryl derivative |
| Heck Reaction | As a substrate (if halogenated) | Pd(OAc)₂ | Alkenylated derivative |
| Carbonylation | As a formyl group source | Rh or Co complexes | Aldehydes or carboxylic acid derivatives |
Role in Domino or Cascade Reaction Sequences
Domino, or cascade, reactions offer an efficient synthetic strategy by combining multiple bond-forming events in a single pot without the isolation of intermediates. The multifunctional nature of this compound makes it an intriguing candidate for participation in such reaction sequences. The formamide moiety, for instance, could be involved in an initial transformation, generating a reactive intermediate that subsequently undergoes further reactions.
Drawing parallels from the chemistry of N,N-dimethylformamide (DMF), which is known to participate in domino reactions, it is plausible that this compound could act as a building block in the synthesis of complex heterocyclic structures. For example, a domino sequence could be initiated by the activation of the formamide group, followed by an intramolecular cyclization involving one of the aromatic rings. The benzyl (B1604629) ether could also play a role, either as a directing group or as a protecting group that is cleaved at a specific stage of the cascade to reveal a reactive hydroxyl group.
The following table outlines a hypothetical domino reaction sequence involving this compound.
| Initiating Step | Subsequent Reactions | Final Product Type |
| Deformylation and Imine Formation | Intramolecular Cyclization, Aromatization | Fused Heterocyclic System |
| Activation of Benzylic C-H bond | Intramolecular Annulation | Polycyclic Aromatic Compound |
| Cleavage of Benzyl Ether | Intramolecular Cyclization via Phenolic Oxygen | Oxygen-containing Heterocycle |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its combination of hydrogen bond donors and acceptors, as well as aromatic rings, suggests a strong propensity for self-assembly and the formation of ordered supramolecular structures.
Non-Covalent Interactions and Hydrogen Bonding Motifs
This compound possesses key features that can drive its assembly into higher-order structures through a variety of non-covalent interactions. The formamide group is a classic hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. This can lead to the formation of one-dimensional chains or more complex networks.
In addition to hydrogen bonding, the two phenyl rings in the molecule can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The benzyl ether oxygen can also act as a hydrogen bond acceptor. The interplay of these different non-covalent forces can lead to the formation of well-defined and predictable supramolecular architectures. Theoretical studies on simpler amides like N-methylformamide have shown the importance of hydrogen bonding in dictating their liquid and solid-state structures, a principle that can be extended to this compound.
The table below summarizes the potential non-covalent interactions and hydrogen bonding motifs in this compound.
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Chains, Dimers |
| π-π Stacking | Phenyl rings | Stacked columns |
| C-H···π Interactions | Methylene (B1212753) C-H and phenyl rings | T-shaped or parallel-displaced arrangements |
| Hydrogen Bonding | Benzyl ether oxygen (acceptor) | Cross-linking of hydrogen-bonded chains |
Crystal Engineering Applications
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The ability of this compound to form robust hydrogen bonds and engage in other non-covalent interactions makes it a promising building block for crystal engineering.
By systematically modifying the substitution pattern on the aromatic rings or by co-crystallizing it with other molecules, it may be possible to control the dimensionality and topology of the resulting crystalline network. For instance, the introduction of additional hydrogen bonding sites could lead to the formation of two- or three-dimensional networks. The benzyloxy group, being relatively bulky, can also influence the packing of the molecules in the crystal lattice, potentially leading to the formation of porous materials with applications in gas storage or separation.
While the specific crystal structure of this compound is not widely reported, studies on similar N-aryl amides have demonstrated the formation of well-defined hydrogen-bonded chains and sheets. These precedents suggest that this compound could be a versatile tool for the construction of novel crystalline materials with tailored architectures and functions.
The following table illustrates potential crystal engineering applications of this compound.
| Design Strategy | Target Supramolecular Architecture | Potential Application |
| Co-crystallization with dicarboxylic acids | 2D hydrogen-bonded network | Host for guest molecules |
| Introduction of chiral centers | Chiral crystalline framework | Enantioselective separations |
| Self-assembly into nanofibers | Gel-phase materials | Drug delivery, tissue engineering |
Future Research Directions and Emerging Opportunities in N 4 Benzyloxy Phenyl Methyl Formamide Studies
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign and efficient chemical processes. researchgate.netorganic-chemistry.org A primary focus for future research on N-{[4-(Benzyloxy)phenyl]methyl}formamide will be the development of synthetic routes that exhibit high atom economy, minimizing waste by maximizing the incorporation of all reactant atoms into the final product. nih.gov
Current research in the broader field of N-formylation of amines highlights several promising strategies that could be adapted for the synthesis of this compound. mdpi.com Catalytic approaches are at the forefront of these efforts. For instance, the use of heterogeneous catalysts is gaining traction due to their ease of separation and recyclability. nih.gov Similarly, enzymatic catalysis, such as the reverse reaction of N-substituted formamide (B127407) deformylase, presents a highly selective and environmentally friendly alternative for the synthesis of N-benzylformamide and related carboxamides. nih.gov
The exploration of alternative formylating agents is another key area. While traditional methods have often relied on reagents that generate significant waste, newer approaches are investigating more benign and atom-economical sources. This includes the direct use of formic acid with efficient catalytic systems or even the utilization of carbon dioxide as a C1 source, which would represent a significant step towards carbon capture and utilization in fine chemical synthesis.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Development of robust, selective, and recyclable catalysts |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradability | Enzyme screening and engineering for substrate specificity |
| Alternative Formylating Agents | Reduced waste, use of renewable feedstocks | Catalyst development for CO2 activation, efficient use of formic acid |
| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization for continuous production |
Exploration of Uncharted Reactivity and Transformation Pathways
Beyond its synthesis, the inherent reactivity of the this compound scaffold remains a fertile ground for investigation. Future research will likely focus on uncovering novel transformations that can leverage the unique electronic and steric properties of this molecule.
One area of significant potential is the exploration of photocatalytic and photoredox-catalyzed reactions. researchgate.netnih.govchimia.ch The application of visible light-mediated transformations to N-aryl amides has already demonstrated the potential for novel cyclization and arylation reactions. researchgate.netnih.govchimia.ch Investigating the behavior of this compound under various photocatalytic conditions could lead to the discovery of unexpected reaction pathways and the synthesis of novel heterocyclic structures.
Furthermore, the formamide moiety itself can participate in a variety of chemical transformations. While its role as a directing group or a precursor to other functional groups has been explored in some contexts, a systematic investigation of its reactivity within the specific framework of this compound is lacking. This could include reactions such as dehydration to isocyanides, reduction to methylamines, or rearrangements to access different molecular architectures. The benzylic position also offers a handle for functionalization, and exploring its C-H activation and subsequent transformations could yield a diverse array of derivatives.
Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in unprecedented detail.
Operando spectroscopy, which involves the real-time monitoring of a chemical reaction under actual process conditions, is a powerful tool for identifying reactive intermediates and understanding catalyst behavior. mdpi.comrsc.orgrsc.org Techniques such as in-situ FTIR, Raman, and X-ray absorption spectroscopy can provide invaluable insights into the kinetics and mechanism of the formylation reaction to produce this compound. beilstein-journals.orgmpdata.fr This data can be used to validate and refine theoretical models.
Computational chemistry, particularly Density Functional Theory (DFT) studies, will play a vital role in mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. beilstein-journals.org These theoretical investigations can guide experimental work by predicting the most plausible reaction pathways and identifying key factors that influence reactivity and selectivity. The synergy between advanced spectroscopy and computational modeling will be instrumental in achieving a comprehensive understanding of the chemical processes involving this compound.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis or Design
In the realm of molecular design, ML models can be developed to predict the biological activity or material properties of novel derivatives of this compound. nih.gov By learning from existing structure-activity relationship (SAR) data, these models can identify key structural features that are important for a desired function and suggest new molecules with enhanced properties. This predictive capability can guide the synthesis of new compounds with a higher probability of success, streamlining the discovery process.
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis Algorithms | Discovery of novel and more efficient synthetic routes |
| Reaction Optimization | Predictive Modeling | Accelerated optimization of reaction conditions (yield, selectivity) |
| Property Prediction | QSAR/QSPR Models | Rational design of new derivatives with desired biological or material properties |
| Data Analysis | Unsupervised Learning | Identification of hidden patterns and relationships in large datasets |
Expansion of Structure-Activity Relationships towards Novel Functional Applications
Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is essential for unlocking their potential in various functional applications. While the parent compound provides a starting point, targeted modifications of its structure can lead to compounds with fine-tuned properties for specific purposes.
In the context of medicinal chemistry, for instance, the N-benzylformamide scaffold has been identified as having potential biological activity. nih.govku.edu Future SAR studies on this compound could involve systematic variations of the substituents on both the benzyloxy and the phenyl rings. This could include the introduction of electron-donating or electron-withdrawing groups, heterocyclic rings, or other functional moieties to probe their effects on biological targets. Such studies are crucial for identifying lead compounds for drug discovery programs. researchgate.netnih.gov
Beyond medicinal applications, the unique molecular structure of this compound suggests potential in materials science. The benzyloxyphenyl group is a known motif in liquid crystals, and modifications to the formamide part of the molecule or the alkyl chains could lead to new materials with interesting mesomorphic properties. Systematic SAR studies in this area would focus on correlating molecular structure with properties such as phase transition temperatures, birefringence, and dielectric anisotropy.
Interdisciplinary Research Avenues and Collaborative Opportunities
The full potential of this compound and its derivatives can be best realized through interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences. The inherent versatility of this molecular scaffold makes it an attractive candidate for exploration in a wide range of fields.
Collaborations between synthetic organic chemists and pharmacologists are essential for the development of new therapeutic agents based on the this compound core. Chemists can design and synthesize novel analogs, while pharmacologists can evaluate their biological activity and elucidate their mechanisms of action. This synergistic approach is a cornerstone of modern drug discovery. researchgate.net
In the realm of materials science, partnerships between chemists and physicists or materials engineers could lead to the development of new functional materials. For example, the synthesis of novel liquid crystals or polymers incorporating the this compound moiety would require the expertise of both synthetic chemists and materials scientists to characterize and optimize their physical properties.
Furthermore, collaborations with computational scientists will be crucial for leveraging the power of AI and machine learning in both synthesis and design, as outlined in section 8.4. The integration of experimental and computational approaches will undoubtedly accelerate the pace of discovery and innovation in the study of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
